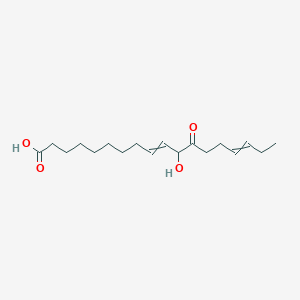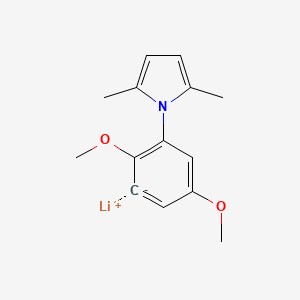
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is a complex organic compound that combines the properties of lithium with a unique aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine in the presence of an acid catalyst.
Introduction of the Dimethoxybenzene Group: The 2,5-dimethoxybenzene group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring acts as the nucleophile.
Lithiation: The final step involves the lithiation of the compound, which can be achieved by reacting the intermediate with a lithium reagent such as n-butyllithium under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrrole derivatives.
科学研究应用
Chemistry
In chemistry, lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its aromatic structure and functional groups make it suitable for binding studies and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylfuran
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylthiophene
Uniqueness
This compound is unique due to its combination of a pyrrole ring with a dimethoxybenzene group and lithium. This structure imparts distinct electronic and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the specific context.
属性
CAS 编号 |
138667-02-4 |
|---|---|
分子式 |
C14H16LiNO2 |
分子量 |
237.2 g/mol |
IUPAC 名称 |
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H16NO2.Li/c1-10-5-6-11(2)15(10)13-9-12(16-3)7-8-14(13)17-4;/h5-7,9H,1-4H3;/q-1;+1 |
InChI 键 |
GMZVRJNHDKYBKM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=CC=C(N1C2=C([C-]=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

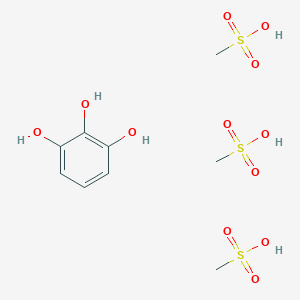
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
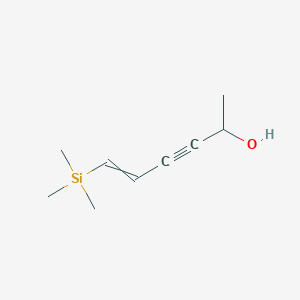
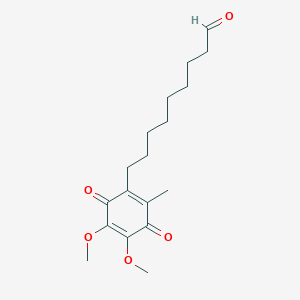
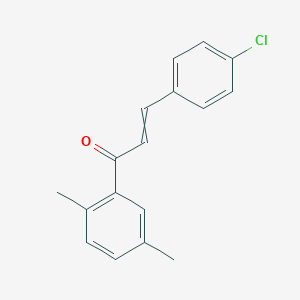

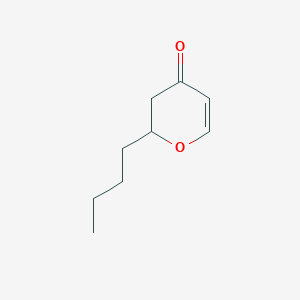

![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
